Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their pharmacological and material science applications. The core structure features a tetrahydropyrimidine ring substituted with a methyl group at position 6, a methyl ester at position 5, and a 4-(carbamoylmethoxy)phenyl group at position 2.
Properties
IUPAC Name |
methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-8-12(14(20)22-2)13(18-15(21)17-8)9-3-5-10(6-4-9)23-7-11(16)19/h3-6,13H,7H2,1-2H3,(H2,16,19)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDYDFUCLJVUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the carbamoylmethoxy and methyl groups, resulting in the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.
Industry: It can be used in the development of new materials and as a building block for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The 4-position substituent is critical for modulating activity. Key comparisons include:
Phenyl vs. Carbamoylmethoxy-Phenyl
- Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Target Compound: The carbamoylmethoxy group introduces both hydrogen-bond donor (NH₂) and acceptor (C=O) sites, likely enhancing solubility and target binding affinity .
Fluorophenyl Derivatives
- Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Target Compound : The carbamoylmethoxy group may offer superior TP inhibition due to stronger interactions with the enzyme’s active site compared to halogens .
Hydroxyphenyl and Methoxy Derivatives
- Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- The hydroxyl group improves aqueous solubility (logP ≈ 1.2) but reduces stability under acidic conditions.
- Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Target Compound : Carbamoylmethoxy balances polarity (predicted logP ≈ 1.8) and stability, making it a promising candidate for oral bioavailability .
Ester Group Variations
The ester at position 5 influences pharmacokinetics:
- Methyl esters generally exhibit higher aqueous solubility than ethyl analogs due to reduced hydrophobicity .
Thymidine Phosphorylase (TP) Inhibition
Data from highlights substituent-dependent TP inhibition:
| Compound | Substituent | IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| Methyl 4-(4-chlorophenyl)-6-methyl-... | 4-Chlorophenyl | 314.3 | >500 |
| Methyl 4-(2-fluorophenyl)-6-methyl-... | 2-Fluorophenyl | 0.014 | 15.7 |
| Target Compound | 4-Carbamoylmethoxyphenyl | Predicted: 0.05–0.1 | Predicted: >100 |
Thermodynamic Properties
Solubility and enthalpy data from and :
| Compound | Solubility in Isopropanol (mol/L) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Methyl 4-(4-methoxyphenyl)-6-methyl-... | 0.12 | 18.3 | 45.2 |
| Methyl 4-phenyl-6-methyl-... | 0.09 | 22.1 | 38.7 |
| Target Compound | Predicted: 0.15 | Predicted: 15.5 | Predicted: 50.1 |
- The carbamoylmethoxy group likely improves solubility in alcohols due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
